REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[CH:19]=[C:18]([NH:20][CH:21]3[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][N:11]=2)=[N:7][CH:8]=1)#[N:2].[I-].[Li+]>N1C=CC=CC=1>[C:1]([C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[CH:19]=[C:18]([NH:20][CH:21]3[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=2)=[N:7][CH:8]=1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)OC)C(=C1)NC1CCN(CC1)C
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude mixture was partitioned between EtOAc and 1M aqueous NaHCO3
|
Type
|
WASH
|
Details
|
washed with fresh EtOAc
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed
|
Type
|
CUSTOM
|
Details
|
a portion of the residue was purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)O)C(=C1)NC1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |